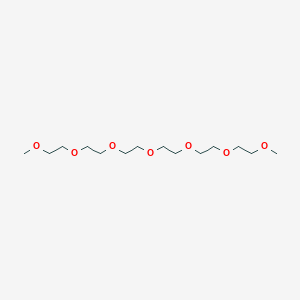

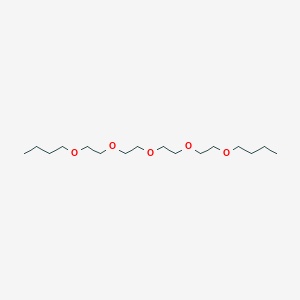

5,8,11,14,17-Pentaoxaheneicosane

Overview

Description

5,8,11,14,17-Pentaoxaheneicosane is an organic compound with the molecular formula C16H34O5 . It is also known by other names such as Tetraethylene glycol dibutyl ether, Dibutoxy tetraglycol, and Pentaether .

Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 34 hydrogen atoms, and 5 oxygen atoms . The average molecular mass is 306.438 Da .Scientific Research Applications

Synthesis and Interaction with Mercury Ions : Kubo, Mori, and Takeshita (1993) reported the synthesis of dithio-crown-etherated 8,8-dicyanoheptafulvene derivatives from 5,8,11,14,17-Pentaoxa-2,20-dithiabicyclo[19.4.1]hexacosa-21,23,25-tri-en-26-one and its homologs. These derivatives were found to be efficient in extracting and reversibly transporting mercury ions (Kubo, Mori, & Takeshita, 1993).

Complexation Properties with Metal Ions : In a study conducted by the same authors in 1995, they found that 23-Dicyanomethylene-5,8,11,14,17-pentaoxa-2,20-dithiabicyclo[19.4.1]hexacosa-1(26),21,24-triene and its lower homologue complexed with mercury chloride to form structures where mercury was surrounded only by the donor oxygens, leaving the sulfurs in the crown ring free from coordination (Kubo, Mori, Kato, & Takeshita, 1995).

Application in Carbon Sphere Synthesis : A 2006 study by Pol et al. explored the dissociation of various hydrocarbons, including those related to 5,8,11,14,17-Pentaoxaheneicosane, under autogenic pressure at 700°C, leading to the formation of carbon moieties with unique microstructures (Pol, Pol, Moreno, & Gedanken, 2006).

Investigation of Molecular Association and Ion Binding : The molecular association of a surfactant-like compound, 5-decyl-4,7,13,16,21-pentaoxa-1,10-diazabicyclo-[8.8.5] tricosane, and its behavior in forming aggregates in water in the presence of NaCl, was studied by Caponetti, Martino, and Pedone (2003). This research is relevant to understanding the interaction dynamics of similar macrocyclic compounds (Caponetti, Martino, & Pedone, 2003).

Study on Metal Ions Binding : Yanilkin et al. (2010) examined the binding of various metal ions by compounds containing 5,8,11,14,17-pentaoxageneicosane spacers, revealing insights into reversible redox-switchable binding and the impact of macrocycle size on ion binding efficiency (Yanilkin, Nastapova, Stepanov, Kalinin, & Mamedov, 2010).

Safety and Hazards

When handling 5,8,11,14,17-Pentaoxaheneicosane, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

IUPAC Name |

1-[2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethoxy]butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O5/c1-3-5-7-17-9-11-19-13-15-21-16-14-20-12-10-18-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGIBEAIDUOVOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOCCOCCOCCOCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059424 | |

| Record name | 5,8,11,14,17-Pentaoxaheneicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112-98-1 | |

| Record name | 5,8,11,14,17-Pentaoxaheneicosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PEG-4 dibutyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8,11,14,17-Pentaoxaheneicosane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,8,11,14,17-Pentaoxaheneicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

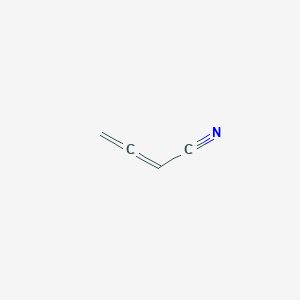

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxa-1-azaspiro[5.5]undecane](/img/structure/B85782.png)